Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core linked to a dimethoxyphenyl group and an ester functional group, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with chromenone derivatives. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Scientific Research Applications
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Mechanism of Action
The mechanism by which Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate exerts its effects involves interactions with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity and influencing biological pathways. The dimethoxyphenyl group enhances the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dimethoxyphenyl acetate
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate stands out due to its unique combination of a chromenone core and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-23-16-7-4-12(8-18(16)24-2)15-10-27-17-9-13(26-11-19(21)25-3)5-6-14(17)20(15)22/h4-10H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFUDSJTLMKJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.